Zomepirac sodium salt

描述

The exact mass of the compound Zomepirac sodium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

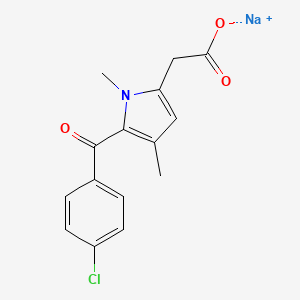

IUPAC Name |

sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEXPXUCHVGZGU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClNNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33369-31-2 (Parent) |

Source

|

| Record name | Zomepirac sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064092484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3033989 |

Source

|

| Record name | Sodium zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64092-48-4 |

Source

|

| Record name | Zomepirac sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064092484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOMEPIRAC SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA5B6IWF46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zomepirac Sodium: A Technical Guide for Researchers

CAS Number: 64092-48-4

Zomepirac (B1201015) sodium is the salt form of zomepirac, a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrrole-acetic acid class. It was formerly marketed for the management of mild to severe pain.[1][2] Despite its withdrawal from the market due to rare but serious anaphylactic reactions, zomepirac remains a valuable compound for research, particularly in the fields of drug metabolism, toxicology, and the development of new analgesic and anti-inflammatory agents.[1][3] This guide provides an in-depth overview of its chemical properties, mechanism of action, synthesis, and key experimental protocols.

Chemical and Physical Properties

Zomepirac is structurally related to tolmetin.[4] Its chemical structure is distinguished from many other NSAIDs by a central pyrrole (B145914) ring instead of a benzene (B151609) ring.[3] The key physicochemical properties of zomepirac sodium are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 64092-48-4 | [5][6][7][8] |

| Molecular Formula | C₁₅H₁₃ClNNaO₃ | [5][7][8] |

| Molecular Weight | 313.71 g/mol | [5][7][8] |

| IUPAC Name | Sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate | [5][9] |

| Synonyms | Zomax, Sodium zomepirac, McN-2783-21-98 | [5][8] |

| Appearance | Light yellow solid | |

| Solubility | DMSO: 100 mg/mLWater: 5 mg/mL | [10] |

| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [10] |

Mechanism of Action

Like other NSAIDs, zomepirac exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting prostaglandin (B15479496) synthesis.[11][12] It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13]

Pharmacokinetics and Metabolism

Zomepirac is rapidly and completely absorbed after oral administration in humans.[14] The primary route of elimination for the drug and its metabolites is through urinary excretion.[14][15] It is highly bound to plasma proteins.[14]

| Parameter | Value | Reference(s) |

| Bioavailability | Complete oral bioavailability | [14][15] |

| Protein Binding | High | [14] |

| Metabolism | Hepatic; primarily glucuronidation in humans | [11][14][16] |

| Elimination Half-Life | ~1.8 - 4 hours | [15][17] |

| Peak Plasma Concentration | 1.1 - 2.4 mg/L (after 100 mg dose) | [17] |

| Excretion | Primarily renal | [14][15] |

The metabolism of zomepirac is of significant toxicological interest. In humans, the major metabolic pathway is the formation of an acyl glucuronide (zomepirac-1-O-β-glucuronide).[15][16] This metabolite is chemically reactive and can covalently bind to plasma proteins, such as albumin, which is believed to be the mechanism behind the zomepirac-induced anaphylactic reactions.[1][18][19]

Synthesis Overview

The synthesis of zomepirac can be accomplished through a modification of the Hantzsch pyrrole synthesis.[3] This classical reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to form the pyrrole ring.[20][21][22]

Experimental Protocols

Protocol 1: Determination of Zomepirac in Plasma by HPLC

This protocol outlines a reversed-phase high-performance liquid chromatography (HPLC) method for the quantification of zomepirac in plasma or serum samples.[17]

1. Sample Preparation:

-

To a 1.0 mL plasma or serum sample, add an appropriate internal standard (e.g., tolmetin).

-

Acidify the sample to pH 2-4 with phosphoric acid to stabilize the glucuronide metabolite and improve extraction efficiency.[23]

-

Perform liquid-liquid extraction with 6 mL of diethyl ether.

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic (ether) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

2. Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., µ-Bondapak C18).[24]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 5 mmol/L potassium phosphate, pH 7.8) in a 50:50 ratio.[24]

-

Injection Volume: 50 µL.[25]

3. Quantification:

-

Generate a standard curve by spiking blank plasma with known concentrations of zomepirac (e.g., 0.05 to 10.0 mg/L).[17]

-

Calculate the concentration of zomepirac in the samples by comparing the peak area ratio of zomepirac to the internal standard against the calibration curve.

Protocol 2: In Vitro COX Inhibition Assay

This assay is used to determine the inhibitory potency (e.g., IC₅₀) of zomepirac against COX-1 and COX-2 enzymes.[26][27]

1. Materials:

-

Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Zomepirac and other reference NSAIDs.

-

EIA-based detection kit for prostaglandin quantification (e.g., PGF₂α).

2. Procedure:

-

Prepare serial dilutions of zomepirac.

-

In a microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the diluted zomepirac or vehicle control to the appropriate wells.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2-10 minutes at 37°C.

-

Stop the reaction by adding a solution of 1 M HCl.

-

Quantify the amount of prostaglandin produced using an enzyme immunoassay (EIA) according to the manufacturer's instructions.

3. Data Analysis:

-

Calculate the percentage of inhibition for each zomepirac concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds like zomepirac.[28][29][30]

1. Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize animals for at least one week before the experiment.

2. Procedure:

-

Fast the rats overnight with free access to water.

-

Administer zomepirac (e.g., 5-20 mg/kg) or a reference drug (e.g., indomethacin) orally (p.o.) or intraperitoneally (i.p.). Administer vehicle to the control group.

-

After 30-60 minutes, measure the initial volume of the right hind paw using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

3. Data Analysis:

-

Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.

-

Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle-treated control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

-

Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Toxicology and Safety Profile

The clinical use of zomepirac was terminated due to its association with life-threatening anaphylactic reactions.[1] The formation of the reactive acyl glucuronide metabolite is the primary cause of this immunologically-mediated toxicity.[18][19] This metabolite can form covalent adducts with proteins, creating neoantigens that trigger an immune response.[18][31] Other adverse effects are typical of NSAIDs and include gastrointestinal irritation.[12]

Conclusion

Zomepirac sodium is a potent NSAID with a well-documented history. While its clinical application was halted due to safety concerns related to its metabolic activation, it remains a critical reference compound and tool for researchers. Understanding its synthesis, mechanism of action, pharmacokinetics, and, most importantly, its bioactivation to a reactive metabolite provides invaluable insights for the development of safer and more effective anti-inflammatory and analgesic drugs. The experimental protocols detailed in this guide serve as a foundation for its use in a modern research setting.

References

- 1. Zomepirac - Wikipedia [en.wikipedia.org]

- 2. Zomepirac (Zomax, McNeil Pharmaceutical) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Zomepirac [chemeurope.com]

- 5. medkoo.com [medkoo.com]

- 6. Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc [chemsrc.com]

- 7. scbt.com [scbt.com]

- 8. Zomepirac (sodium salt) - MedChem Express [bioscience.co.uk]

- 9. Zomepirac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Zomepirac sodium salt | PDE | PGE Synthase | TargetMol [targetmol.com]

- 11. Evaluation of zomepirac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zomepirac sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zomepirac Sodium | C15H17ClNNaO5 | CID 23663418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Review of the pharmacokinetics and metabolism of zomepirac in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The metabolism of zomepirac sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The metabolism of zomepirac sodium. II. Isolation and identification of the urinary metabolites in rat, mouse, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Liquid-chromatographic determination of zomepirac in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Irreversible binding of zomepirac to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. thieme-connect.com [thieme-connect.com]

- 21. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 22. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Continuous body fluid monitoring for zomepirac by fully automated high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 31. Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]

Zomepirac Sodium: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomepirac (B1201015) sodium, a pyrrole-acetic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties.[1][2] Although withdrawn from the market due to instances of severe anaphylactoid reactions, its well-defined mechanism of action continues to serve as a valuable reference in the study of pain and inflammation, and in the development of new analgesic compounds.[3] This technical guide provides an in-depth exploration of the core mechanism of action of zomepirac sodium, detailed experimental protocols for assessing its activity, and a comparative analysis of its intended pharmacological effects.

Core Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The primary mechanism of action of zomepirac sodium lies in its potent inhibition of prostaglandin synthesis.[2] Like other NSAIDs, zomepirac exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by blocking the activity of the cyclooxygenase (COX) enzymes.[1]

The Cyclooxygenase (COX) Pathway

The COX enzymes, which exist in two primary isoforms (COX-1 and COX-2), are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins (B1171923) and thromboxanes that mediate pain, inflammation, and fever.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.

Zomepirac is a non-selective inhibitor of both COX-1 and COX-2.[1] Its inhibition of COX-2 is the primary driver of its analgesic and anti-inflammatory effects. However, its concurrent inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal disturbances.[2]

Quantitative Data

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Zomepirac | Data not available | Data not available | Non-selective |

| Indomethacin | 0.1 | 1.7 | 0.06 |

| Ibuprofen | 5.2 | 13.9 | 0.37 |

| Naproxen | 2.6 | 5.0 | 0.52 |

| Diclofenac | 0.8 | 0.04 | 20 |

| Celecoxib | 15.0 | 0.05 | 300 |

Note: The IC50 values presented are compiled from various sources and may differ based on the specific assay conditions. This table is intended for comparative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of zomepirac and other NSAIDs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the in vitro potency and selectivity of a compound against COX-1 and COX-2 enzymes.

-

Objective: To quantify the half-maximal inhibitory concentration (IC50) of zomepirac against COX-1 and COX-2.

-

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Zomepirac sodium and reference NSAIDs

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of zomepirac and reference compounds.

-

In a 96-well microplate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific duration (e.g., 10-20 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Models for Analgesic and Anti-inflammatory Activity

This is a classic model of acute inflammation.

-

Objective: To evaluate the anti-inflammatory efficacy of zomepirac in vivo.

-

Procedure:

-

Male Wistar rats are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

Zomepirac, a reference NSAID, or vehicle is administered orally or intraperitoneally.

-

After a pre-treatment period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point.

This model is used to assess peripheral analgesic activity.

-

Objective: To evaluate the analgesic efficacy of zomepirac against visceral pain.

-

Procedure:

-

Male Swiss albino mice are fasted for a few hours.

-

Zomepirac, a reference NSAID, or vehicle is administered orally or intraperitoneally.

-

After a pre-treatment period (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle control group.

Conclusion

Zomepirac sodium exerts its potent analgesic and anti-inflammatory effects through the non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins. While its clinical use was halted due to safety concerns, its well-established mechanism of action ensures its continued relevance as a benchmark compound in pharmacological research. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel anti-inflammatory and analgesic agents. Further research to elucidate the precise inhibitory kinetics of zomepirac could provide deeper insights into the structure-activity relationships of pyrrole-acetic acid derivatives.

References

Zomepirac: A Technical Whitepaper on its Role as a Prostaglandin Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomepirac (B1201015), a non-steroidal anti-inflammatory drug (NSAID) of the pyrrole-acetic acid class, exerts its potent analgesic and anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis. This document provides an in-depth technical overview of zomepirac's mechanism of action, focusing on its role as a non-selective inhibitor of cyclooxygenase (COX) enzymes. It includes a summary of its inhibitory potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant biochemical pathways and experimental workflows. Although clinically effective, zomepirac was withdrawn from the market due to instances of severe anaphylactoid reactions. Nevertheless, its well-characterized profile as a potent prostaglandin synthetase inhibitor makes it a valuable reference compound in pharmacological research and drug discovery.

Introduction

Zomepirac is a non-steroidal anti-inflammatory drug that is structurally related to tolmetin.[1] It was previously marketed for the management of mild to severe pain, demonstrating efficacy comparable to or greater than that of aspirin (B1665792) and codeine combinations.[2] The primary mechanism underlying the therapeutic actions of zomepirac is its inhibition of prostaglandin synthetase, now more commonly known as cyclooxygenase (COX).[1] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Zomepirac functions as a non-selective inhibitor of the two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.

-

COX-2 is an inducible enzyme that is typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products, primarily prostaglandins, contribute significantly to the cardinal signs of inflammation, including pain, swelling, and redness.

By inhibiting both COX-1 and COX-2, zomepirac effectively reduces the production of prostaglandins, thereby alleviating pain and inflammation. Its non-selective nature, however, also accounts for some of its potential side effects, particularly those related to the gastrointestinal tract, which are common among traditional NSAIDs.

Prostaglandin Synthesis Pathway

The inhibition of COX enzymes by zomepirac occurs within the arachidonic acid cascade. This pathway begins with the release of arachidonic acid from cell membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then metabolized by the COX enzymes to form the unstable intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific isomerases into a range of biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).

References

- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zomepirac: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Zomepirac Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zomepirac, a non-steroidal anti-inflammatory drug (NSAID), is a pyrrole-acetic acid derivative that was previously marketed as its sodium salt for the management of mild to severe pain.[1] Despite its withdrawal from the market due to rare but serious anaphylactic reactions, the chemical structure, synthesis, and mechanism of action of Zomepirac sodium salt continue to be of significant interest to the scientific community. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid.[1] The core of its structure is a pyrrole (B145914) ring, which distinguishes it from many other NSAIDs that are built around a benzene (B151609) ring.[1]

| Identifier | Value |

| IUPAC Name | sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate |

| SMILES String | CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] |

| InChI Key | SEEXPXUCHVGZGU-UHFFFAOYSA-M |

| CAS Number | 64092-48-4 |

| Molecular Formula | C15H13ClNNaO3 |

| Molecular Weight | 313.71 g/mol [2] |

Physicochemical Properties

A summary of the key physicochemical properties of Zomepirac and its sodium salt is presented below.

| Property | Zomepirac | Zomepirac Sodium Dihydrate |

| Molecular Formula | C15H14ClNO3 | C15H17ClNNaO5 |

| Molar Mass | 291.73 g/mol [1] | 349.74 g/mol [3] |

| Melting Point | Not Available | >273 °C (decomposes)[3] |

| Solubility | Not Available | Soluble in DMSO and water (5 mg/mL)[3] |

| pKa | Not Available | Not Available |

Synthesis of Zomepirac

The synthesis of Zomepirac is accomplished through a modification of the Hantzsch pyrrole synthesis.[3] The general synthetic workflow is outlined below.

References

Zomepirac Sodium Salt: A Technical Overview of its Chemical Properties

Zomepirac (B1201015) sodium salt is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrrole-acetic acid class and is structurally related to tolmetin.[1][2] It was previously marketed under the brand name Zomax for the management of mild to severe pain.[1] This document provides a concise technical summary of the molecular weight and chemical formula of zomepirac sodium salt.

Chemical Identity and Properties

Zomepirac was sold as the sodium salt, which is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate.[1] The key quantitative chemical identifiers for this compound are summarized in the table below. It is important to note the distinction between the anhydrous and dihydrate forms of the salt, which have different molecular weights and formulas due to the inclusion of water molecules in the crystal structure of the dihydrate form.

| Identifier | Zomepirac (Free Acid) | This compound (Anhydrous) | This compound (Dihydrate) |

| Molecular Formula | C15H14ClNO3[1] | C15H13ClNNaO3[3][4][5][] | C15H17ClNNaO5[7][8] |

| Molecular Weight | 291.73 g/mol [1] | 313.71 g/mol [3][4][5][][9] | 349.74 g/mol [8] |

| CAS Number | 33369-31-2[1] | 64092-48-4[3][5][][9] | 64092-49-5[7][8] |

Structural Relationship

The relationship between the parent compound, zomepirac, and its corresponding sodium salt is a fundamental acid-base reaction. This interaction is crucial for the pharmaceutical formulation of the drug, often enhancing its solubility and stability. The following diagram illustrates this chemical relationship.

References

- 1. Zomepirac - Wikipedia [en.wikipedia.org]

- 2. Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Zomepirac (sodium salt) - MedChem Express [bioscience.co.uk]

- 7. Zomepirac Sodium | C15H17ClNNaO5 | CID 23663418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Chemical Synthesis of Zomepirac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomepirac, chemically known as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid, is a pyrrole-acetic acid derivative and a non-steroidal anti-inflammatory drug (NSAID).[1] Although withdrawn from the market due to instances of severe anaphylactic reactions, the synthesis of Zomepirac remains a subject of significant interest in medicinal chemistry for its classic heterocyclic chemistry approach and for understanding structure-activity relationships. This guide provides a comprehensive overview of the chemical synthesis of Zomepirac, detailing the reaction mechanisms, experimental protocols, and quantitative data for each key step.

Overview of the Synthetic Pathway

The most common and well-established route for the synthesis of Zomepirac is a modification of the Hantzsch pyrrole (B145914) synthesis.[1] The overall process can be divided into four main stages:

-

Hantzsch Pyrrole Synthesis: Formation of the core pyrrole ring structure.

-

Saponification and Decarboxylation: Modification of the pyrrole intermediate to create a mono-acid derivative.

-

Acylation: Introduction of the p-chlorobenzoyl group at the C5 position of the pyrrole ring via a Friedel-Crafts acylation.

-

Hydrolysis: Conversion of the ester intermediate to the final Zomepirac carboxylic acid.

Below is a diagram illustrating the logical workflow of the Zomepirac synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate (Intermediate 1)

This initial step utilizes a modified Hantzsch pyrrole synthesis to construct the core pyrrole ring.

Reaction: Condensation of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl 1,3-acetonedicarboxylate (1.0 eq), chloroacetone (1.0 eq), and a 40% aqueous solution of methylamine (1.2 eq).

-

The mixture is heated to reflux in a suitable solvent such as ethanol (B145695) for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol/water to afford diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate as a solid.

Step 2: Synthesis of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (Intermediate 2)

This stage involves the selective removal of one of the carboxyl groups from Intermediate 1.

Reaction: Selective saponification followed by decarboxylation.

Protocol:

-

To a solution of diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate (1.0 eq) in ethanol, a solution of potassium hydroxide (B78521) (1.1 eq) in water is added dropwise at room temperature.

-

The mixture is stirred at room temperature for 24 hours to achieve selective saponification of one ester group.

-

The ethanol is removed under reduced pressure, and the aqueous solution is acidified with dilute hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the mono-carboxylic acid intermediate.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The dried mono-carboxylic acid is then heated at a temperature above its melting point (typically 180-200 °C) until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

-

The resulting crude ethyl 1,4-dimethyl-1H-pyrrole-2-acetate is purified by vacuum distillation or column chromatography.

Step 3: Synthesis of Ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate (Intermediate 3)

A Friedel-Crafts acylation is employed to introduce the p-chlorobenzoyl group onto the pyrrole ring.

Reaction: Acylation of ethyl 1,4-dimethyl-1H-pyrrole-2-acetate with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Protocol:

-

To a solution of ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) or 1,2-dichloroethane, a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 eq) is added portion-wise at 0 °C under a nitrogen atmosphere.

-

A solution of p-chlorobenzoyl chloride (1.1 eq) in the same solvent is then added dropwise to the cooled mixture.

-

The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 4-6 hours.

-

The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate.

Step 4: Synthesis of Zomepirac

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Reaction: Saponification of ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate.

Protocol:

-

A mixture of ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate (1.0 eq) and a 50% aqueous sodium hydroxide solution (2.2 eq) in a mixture of ethanol and water is stirred and refluxed for approximately 18 hours.[1]

-

The solution is then cooled to about 50 °C and acidified by the addition of concentrated hydrochloric acid.[1]

-

The mixture is further cooled, and the precipitated Zomepirac is collected by filtration.[1]

-

The crude product is recrystallized from a suitable solvent, such as methanol, to yield pure Zomepirac.[1]

Quantitative Data

The following tables summarize the key quantitative data for Zomepirac and its synthetic intermediates.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Zomepirac | C₁₅H₁₄ClNO₃ | 291.73 | 178-179 |

| Zomepirac Sodium Dihydrate | C₁₅H₁₇ClNNaO₅ | 349.74 | >273 (decomposes) |

| Diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate | C₁₂H₁₇NO₄ | 239.27 | 83-84 |

| Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | C₁₀H₁₅NO₂ | 181.23 | - |

Table 2: Spectroscopic Data for Key Intermediates

| Intermediate | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate | 9.72 (br s, 1H, NH), 6.86 (s, 2H, pyrrole-H), 4.36 (q, 4H, -CH₂-), 1.37 (t, 6H, -CH₃) | 160.3 (C=O), 126.2 (pyrrole C), 115.4 (pyrrole CH), 61.0 (-CH₂-), 14.3 (-CH₃) |

| Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | 4.15 (q, 2H, -OCH₂CH₃), 3.55 (s, 2H, -CH₂COO-), 3.50 (s, 3H, N-CH₃), 2.20 (s, 3H, C-CH₃), 5.95 (d, 1H, pyrrole-H), 5.80 (d, 1H, pyrrole-H) | 171.5 (C=O), 128.0 (pyrrole C), 124.0 (pyrrole C), 108.0 (pyrrole CH), 105.0 (pyrrole CH), 60.5 (-OCH₂CH₃), 34.0 (-CH₂COO-), 32.0 (N-CH₃), 12.0 (C-CH₃), 14.5 (-OCH₂CH₃) |

Note: The spectroscopic data for Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate is a representative spectrum based on similar structures and may vary slightly under different experimental conditions.

Table 3: Typical Reaction Yields

| Reaction Step | Product | Typical Yield (%) |

| Hantzsch Pyrrole Synthesis | Diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate | 60-70 |

| Saponification & Decarboxylation | Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | 50-60 |

| Friedel-Crafts Acylation | Ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate | 70-80 |

| Hydrolysis | Zomepirac | 85-95 |

Note: Yields are approximate and can vary based on reaction scale and optimization of conditions.

Mechanism of Action: COX Pathway Inhibition

Zomepirac, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Conclusion

The synthesis of Zomepirac via the modified Hantzsch pyrrole synthesis is a classic example of heterocyclic drug synthesis, involving fundamental organic reactions such as condensation, saponification, decarboxylation, and Friedel-Crafts acylation. This guide provides a detailed framework for the laboratory-scale synthesis of Zomepirac, offering valuable insights for researchers in drug discovery and development. The provided protocols and data can serve as a foundation for further investigation into the synthesis of related pyrrole-based compounds with potential therapeutic applications.

References

Physical and chemical properties of Zomepirac sodium salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomepirac (B1201015), a non-steroidal anti-inflammatory drug (NSAID) of the pyrrole-acetic acid class, was formerly utilized for its potent analgesic properties.[1] Despite its withdrawal from the market due to instances of anaphylaxis, its unique chemical structure and mechanism of action continue to be of significant interest in pharmacological research and drug development.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Zomepirac sodium salt, its mechanism of action, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate.[1] It is structurally related to tolmetin. The anhydrous and dihydrate forms are the most common.

General Properties

| Property | Value | Reference |

| Appearance | Light yellow to yellow solid or white crystals. | [] |

| Purity | ≥98% | [] |

Tabulated Physicochemical Data

The following tables summarize the key quantitative data for this compound and its free acid form.

Table 1: Molecular and Chemical Properties

| Property | This compound | This compound Dihydrate | Zomepirac (Free Acid) | References |

| Molecular Formula | C₁₅H₁₃ClNNaO₃ | C₁₅H₁₃ClNNaO₃·2H₂O | C₁₅H₁₄ClNO₃ | [1][4][5][6] |

| Molecular Weight | 313.71 g/mol | 349.74 g/mol | 291.73 g/mol | [1][4][5][6] |

| CAS Number | 64092-48-4 | 64092-49-5 | 33369-31-2 | [1][5][7] |

| Predicted pKa (Strongest Acidic) | 3.83 | 3.83 | 3.83 | [8] |

Table 2: Physical Properties

| Property | Value | Form | References |

| Melting Point | >273°C (decomposes) | Sodium Salt | [] |

| 295-296°C | Sodium Salt Dihydrate | ||

| 178-179°C | Free Acid | ||

| Boiling Point | 470.8°C at 760 mmHg | Free Acid | [9] |

| Flash Point | 238.5°C | Free Acid | [9] |

Table 3: Solubility Data

| Solvent | Solubility | Conditions | References |

| Water | 5 mg/mL (15.94 mM) | Sonication recommended | [10] |

| 100 mg/mL | at 25°C | [11] | |

| DMSO | 100 mg/mL (318.77 mM) | Sonication recommended | [10] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (12.75 mM) | Sonication recommended | [10] |

Mechanism of Action

Inhibition of Prostaglandin (B15479496) Synthesis

Zomepirac is a potent inhibitor of prostaglandin synthesis, which is the primary mechanism behind its analgesic and anti-inflammatory effects.[][9] It achieves this by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

References

- 1. Zomepirac - Wikipedia [en.wikipedia.org]

- 2. Anaphylactic reaction due to zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lawdata.com.tw [lawdata.com.tw]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 7. scbt.com [scbt.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc [chemsrc.com]

- 10. This compound | PDE | PGE Synthase | TargetMol [targetmol.com]

- 11. abmole.com [abmole.com]

Zomepirac Sodium: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zomepirac (B1201015) sodium, a non-steroidal anti-inflammatory drug (NSAID), was formerly marketed for the management of mild to severe pain.[1][2] It demonstrated notable analgesic efficacy, comparable to and in some cases exceeding that of aspirin (B1665792) and codeine combinations.[1][2] Despite its effectiveness, zomepirac was withdrawn from the market in 1983 due to a rare but serious risk of anaphylactic reactions.[2][3] This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental findings related to zomepirac sodium, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for zomepirac sodium salt is sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate;dihydrate . The parent compound, zomepirac, has the IUPAC name 2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid .

| Identifier | Value |

| IUPAC Name (Salt) | sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate;dihydrate |

| IUPAC Name (Acid) | 2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid |

| CAS Number (Salt) | 64092-48-4 |

| Molecular Formula (Salt) | C15H17ClNNaO5 |

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

Zomepirac exerts its analgesic and anti-inflammatory effects primarily through the inhibition of prostaglandin synthesis.[4][5] Like other NSAIDs, it acts as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][6]

Analgesic Efficacy

Clinical and preclinical studies demonstrated the potent analgesic properties of zomepirac.

| Study Type | Comparison | Finding | Reference |

| Preclinical (mice) | Acetic Acid-Induced Writhing Test | More potent than codeine, pentazocine, aspirin, and acetaminophen; equivalent to morphine. | [7] |

| Preclinical (rats) | Acetic Acid Writhing Test | ED50 (intraperitoneal) = 0.41 µg/kg; ED50 (intravenous) = 33.5 µg/kg. | [1] |

| Clinical | Postoperative Pain | Oral zomepirac provided analgesia comparable to intramuscular morphine. | [2] |

| Clinical | Cancer Pain | 100 mg zomepirac sodium was equivalent to oxycodone with APC. | [ ] |

Mechanism of Anaphylaxis: Bioactivation and Hapten Formation

The severe anaphylactic reactions associated with zomepirac are not a direct result of its pharmacological action but are immune-mediated.[6] The proposed mechanism involves the metabolic bioactivation of zomepirac to a reactive acyl glucuronide metabolite.[8][9] This metabolite can then covalently bind to endogenous proteins, such as albumin, forming haptens.[9] These drug-protein adducts can elicit an immune response, leading to anaphylaxis upon subsequent exposure.[6]

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice

This assay is a standard preclinical model for evaluating the efficacy of peripherally acting analgesics.[1][10][11]

Objective: To assess the analgesic effect of zomepirac by quantifying the reduction in writhing behavior induced by an intraperitoneal injection of acetic acid.

Materials:

-

This compound

-

Sterile 0.9% saline

-

0.6% Acetic acid solution

-

Male Swiss albino mice (20-25 g)

-

Syringes and needles for administration

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Vehicle control (saline)

-

Positive control (e.g., Aspirin 100 mg/kg, i.p.)

-

Zomepirac test groups (various doses, e.g., 0.1, 0.5, 1.0 µg/kg, i.p.)

-

-

Drug Administration: Administer zomepirac or the vehicle intraperitoneally 30 minutes before the induction of writhing.[1]

-

Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[1]

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.[1]

Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the vehicle control group.

In Vitro COX Inhibition Assay

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.[6]

Objective: To measure the IC50 values of zomepirac for the inhibition of COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compound (zomepirac)

-

Appropriate buffers and cofactors

-

Detection reagents for prostaglandin production (e.g., EIA kit)

Procedure:

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

-

Incubation: Pre-incubate the enzymes with various concentrations of zomepirac or vehicle for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 10-20 minutes).

-

Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

Data Analysis: Calculate the percentage of inhibition for each zomepirac concentration and determine the IC50 values for both COX-1 and COX-2.

Conclusion

Zomepirac sodium is a potent NSAID with a well-defined mechanism of action involving the non-selective inhibition of COX enzymes. Its significant analgesic properties made it an effective therapeutic agent. However, the risk of severe, immune-mediated anaphylactic reactions, driven by the formation of a reactive acyl glucuronide metabolite, led to its withdrawal from the market. The study of zomepirac continues to provide valuable insights into drug metabolism, adverse drug reactions, and the structure-activity relationships of NSAIDs. The experimental protocols and mechanistic pathways detailed in this guide serve as a valuable resource for contemporary research and development in pain management and drug safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Zomepirac - Wikipedia [en.wikipedia.org]

- 3. Adverse drug reaction processing in the United States and its dependence on physician reporting: zomepirac (Zomax) as a case in point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of the analgesic properties of zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. rjptsimlab.com [rjptsimlab.com]

Zomepirac Sodium: A Technical Guide to its History, Development, and Immunotoxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zomepirac (B1201015) was a potent non-steroidal anti-inflammatory drug (NSAID) developed by McNeil Pharmaceutical and approved by the FDA in 1980 for the management of mild to severe pain.[1] Marketed as the sodium salt, zomepirac sodium (Zomax®), it demonstrated significant analgesic efficacy, in some cases comparable to opioids, leading to its widespread clinical use.[1][2] However, it was voluntarily withdrawn from the market in March 1983 following post-marketing reports of severe, and in some cases fatal, anaphylactic reactions.[1] This guide provides a comprehensive technical overview of the history, mechanism of action, development, and the toxicological basis for the withdrawal of zomepirac. It includes detailed experimental protocols, quantitative data, and pathway diagrams to serve as a resource for researchers in pharmacology and drug development.

History and Development

Developed by McNeil Pharmaceutical, Zomepirac was a pyrrole-acetic acid derivative structurally related to the NSAID tolmetin.[1] It received FDA approval in 1980 and was indicated for the management of mild to severe pain.[1] Clinical trials demonstrated that zomepirac was more effective than aspirin (B1665792) or codeine alone and as effective as analgesic combinations containing opioids.[2][3] Its potent analgesic properties, comparable to intramuscular morphine for postoperative pain, made it a popular choice among physicians.[2][4] Despite its clinical effectiveness, the emergence of rare but severe anaphylactoid reactions in a small subset of the patient population led the manufacturer to voluntarily withdraw the drug from the market in March 1983, just three years after its introduction.[1]

Chemical Properties and Synthesis

Zomepirac sodium is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate.[1] Its chemical structure is distinguished from many other NSAIDs by the replacement of a central benzene (B151609) ring with a pyrrole (B145914) ring.[1]

The synthesis of zomepirac is based on a modification of the Hantzsch pyrrole synthesis. The process begins with the reaction of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine (B109427) to form the pyrrole ring intermediate. This is followed by a series of steps including saponification, monoesterification, and thermal decarboxylation. The resulting intermediate is then acylated using N,N-dimethyl-p-chlorobenzamide, and a final saponification step yields zomepirac.[1]

Mechanism of Action

Therapeutic Effect: Cyclooxygenase (COX) Inhibition

Like other NSAIDs, zomepirac's primary therapeutic effect is derived from its inhibition of prostaglandin (B15479496) synthesis.[2][5] It acts as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[6]

-

COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastrointestinal mucosa and mediating platelet aggregation.[6]

-

COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation.[6]

The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of zomepirac, while the concurrent inhibition of COX-1 is associated with some of its side effects, such as gastrointestinal bleeding.[2][6]

Mechanism of Anaphylaxis: Bioactivation and Hapten Formation

The severe anaphylactic reactions associated with zomepirac were not a direct pharmacological effect but an immune-mediated response.[1] This idiosyncratic toxicity is attributed to its metabolism. Zomepirac is metabolized by UDP-glucuronosyltransferase (UGT) enzymes in the liver to form an unstable, reactive acyl glucuronide metabolite.[1] This electrophilic metabolite can then covalently bind to nucleophilic residues on endogenous proteins, primarily plasma albumin, through a process known as haptenization. The zomepirac-protein adduct is recognized as a foreign antigen by the immune system, triggering a Type I hypersensitivity reaction (anaphylaxis) in susceptible individuals.[7][8][9]

Pharmacokinetic Properties

Zomepirac is rapidly and completely absorbed after oral administration in humans. The primary route of elimination for the drug and its metabolites is urinary excretion. Zomepirac is highly bound to plasma proteins. Its pharmacokinetics can be described by a two-compartment oral absorption model, with a linear relationship between the dose and the resulting peak plasma concentration (Cmax) and area under the curve (AUC).[10] The major metabolic pathway in humans is the formation of zomepirac glucuronide.[11][12]

Table 1: Pharmacokinetic Parameters of Zomepirac in Humans

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability (F) | ~100% | [11] |

| Time to Peak (Tmax) | 2-3 hours | [13] |

| Elimination Half-life (t½) | ~4 hours | [11] |

| Plasma Clearance | ~4.5 ml/min/kg | [11] |

| Volume of Distribution (Vd) | 0.15 L/kg | [13] |

| Protein Binding | Highly bound (>98%) | [10][13] |

| Primary Route of Elimination | Renal (as metabolites) | [10] |

| Major Metabolite | Zomepirac Glucuronide |[11][12] |

Preclinical Pharmacology

Table 2: Comparative In Vitro Cyclooxygenase (COX) Inhibition

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Zomepirac | Not Available | Not Available | Not Available |

| Indomethacin | 0.0015 - 16 | 0.0069 - >1000 | Variable |

| Celecoxib | 9.4 | 0.08 | 117.5 |

Data for comparator drugs compiled from various sources and assay conditions, leading to a range of reported values.[14][15]

Table 3: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

| Drug | ED50 (mg/kg, oral) |

|---|---|

| Zomepirac | Not Available |

| Indomethacin | 2 |

| Naproxen | 15 |

Data for comparator drugs from PNAS and other sources.[14][16]

Clinical Efficacy

Zomepirac's efficacy was established in numerous clinical trials across various pain states. It was shown to be superior to 650 mg of aspirin and comparable to combinations of aspirin and codeine in postoperative dental pain.[5][17] In cancer patients, 100 mg of oral zomepirac provided analgesia equal to oxycodone with APC and was comparable to 8 and 16 mg of intramuscular morphine.[4][5]

Table 4: Summary of Key Clinical Efficacy Findings

| Pain Model | Comparator(s) | Zomepirac Dosage | Key Finding | Reference(s) |

|---|---|---|---|---|

| Postoperative Dental Pain | Aspirin, Placebo | 25, 50, 100 mg | Zomepirac 100 mg was significantly superior to aspirin 650 mg. | [17] |

| Postoperative Pain | APC with Codeine | 100 mg | Zomepirac 100 mg was equivalent to two tablets of APC with 30 mg codeine. | [5] |

| Cancer Pain | Oxycodone/APC, Placebo | 100 mg | Provided analgesia equal to oxycodone/APC combination. | [4] |

| Cancer Pain (Post-op) | Intramuscular Morphine | 100 mg | Analgesic potency comparable to 8-16 mg of IM morphine. | [5] |

| Osteoarthritis | Aspirin | 400-600 mg/day | Equivalent to 3200-4800 mg/day of aspirin. |[5] |

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol is a representative method for determining the in vitro potency and selectivity of a test compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (e.g., Zomepirac) and reference NSAIDs

-

EIA detection reagent (e.g., measuring prostaglandin E2 production)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference NSAIDs in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), heme, and the test compound/reference drug at various concentrations.

-

Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Add the detection reagent to quantify the amount of prostaglandin produced.

-

Measure the signal (e.g., absorbance) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[6]

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of NSAIDs.

Objective: To determine the in vivo anti-inflammatory efficacy (ED50) of a test compound.

Workflow Diagram:

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

Test compound (e.g., Zomepirac) and reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and various doses of the test compound.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, reference drug, or test compound orally (p.o.).

-

After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-treatment volume.

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Determine the ED50 value from the dose-response curve.[6][16][18][19][20]

Conclusion: The Legacy of Zomepirac

The story of zomepirac serves as a critical case study in drug development and pharmacovigilance. It underscores the fact that a drug's efficacy, however potent, cannot compensate for an unacceptable safety profile. The withdrawal of zomepirac highlighted the importance of understanding drug metabolism and the potential for reactive metabolites to cause severe, idiosyncratic immune reactions. Its history has informed regulatory science and emphasizes the need for robust post-marketing surveillance to detect rare but serious adverse events that may not be apparent in pre-market clinical trials. For researchers today, zomepirac remains a valuable reference compound for its potent COX inhibition and a stark reminder of the complex interplay between a drug's chemistry, metabolism, and the host immune system.

References

- 1. Zomepirac - Wikipedia [en.wikipedia.org]

- 2. Zomepirac sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zomepirac: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic efficacy of zomepirac sodium in patients with pain due to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of zomepirac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of idiosyncratic drug reactions: reactive metabolite formation, protein binding and the regulation of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immune pathomechanism of drug hypersensitivity reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review of the pharmacokinetics and metabolism of zomepirac in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism of zomepirac sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The metabolism of zomepirac sodium. II. Isolation and identification of the urinary metabolites in rat, mouse, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. medscape.com [medscape.com]

- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy of zomepirac in oral surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Zomepirac Sodium and Cyclooxygenase (COX) Enzyme Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zomepirac (B1201015), a non-steroidal anti-inflammatory drug (NSAID) of the pyrrole-acetic acid class, was introduced for the management of mild to severe pain in the early 1980s.[1] Structurally related to tolmetin, zomepirac exerts its analgesic and anti-inflammatory effects primarily through the inhibition of prostaglandin (B15479496) synthesis.[1][2] This is achieved by blocking the action of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of pain and inflammation.[2][3] This technical guide provides a detailed overview of the inhibitory action of zomepirac sodium salt on COX enzymes, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Inhibition Data

Zomepirac has been characterized as a non-selective inhibitor of both COX-1 and COX-2 isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for zomepirac against these enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Zomepirac | 0.43 | 0.81 | 1.88 |

Data sourced from a 2022 review on the development of COX-1 and COX-2 inhibitors.[4]

Prostaglandin Synthesis Pathway Inhibition

Zomepirac's mechanism of action is centered on the disruption of the arachidonic acid cascade. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.

Experimental Protocols

The determination of COX inhibitory activity is crucial for characterizing NSAIDs like zomepirac. Below is a representative in vitro experimental protocol for a colorimetric COX inhibitor screening assay, a common method for determining IC50 values.

Objective: To determine the IC50 value of this compound for the inhibition of COX-1 and COX-2.

Materials:

-

Ovine COX-1 and recombinant human or ovine COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

This compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, heme, arachidonic acid, and TMPD in the assay buffer according to the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a series of dilutions to be tested.

-

Assay Setup: In a 96-well plate, set up the following wells in triplicate:

-

Blank: Contains assay buffer and heme.

-

100% Initial Activity (Control): Contains assay buffer, heme, and the respective COX enzyme.

-

Inhibitor Wells: Contains assay buffer, heme, the respective COX enzyme, and a specific concentration of the this compound dilution.

-

-

Pre-incubation: Add the assay buffer, heme, and enzyme (for control and inhibitor wells) to the appropriate wells. Then, add the zomepirac dilutions to the inhibitor wells. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: To all wells (except the blank), add the colorimetric substrate (TMPD) followed by the substrate (arachidonic acid) to initiate the reaction.

-

Measurement: Immediately after adding the substrate, monitor the change in absorbance at 590 nm over a specific time (e.g., 5 minutes) using a microplate reader. The rate of color development is proportional to the COX activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each zomepirac concentration relative to the control (100% initial activity).

-

Plot the percentage of inhibition against the logarithm of the zomepirac concentration.

-

Determine the IC50 value, the concentration of zomepirac that causes 50% inhibition of the COX enzyme activity, by fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its therapeutic effects as an analgesic and anti-inflammatory agent are directly attributable to its ability to block the prostaglandin synthesis pathway. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and scientists in the field of drug development, particularly those interested in the mechanisms of NSAIDs and the design of novel anti-inflammatory agents. The historical context of zomepirac's clinical use and subsequent withdrawal also serves as an important case study in drug safety and the significance of selective COX inhibition.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Zomepirac Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols relevant to the investigation of zomepirac (B1201015) sodium salt, a non-steroidal anti-inflammatory drug (NSAID). The information compiled is intended to guide researchers in designing and executing preclinical studies to evaluate the analgesic and anti-inflammatory properties of this compound.

Mechanism of Action

Zomepirac is a prostaglandin (B15479496) synthetase inhibitor.[1] It exerts its analgesic and anti-inflammatory effects by blocking the activity of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of pain and inflammation.

Signaling Pathway of Zomepirac's Action

Caption: Zomepirac inhibits COX-1/2, blocking prostaglandin synthesis.

Data Presentation

Analgesic Activity of Zomepirac Sodium

| Assay | Animal Model | Route of Administration | ED50 | Reference Compound | Reference ED50 |

| Acetic Acid-Induced Writhing | Rat | Intraperitoneal (i.p.) | 0.41 µg/kg | Codeine Phosphate | 373 µg/kg (i.p.) |

| Acetic Acid-Induced Writhing | Rat | Intravenous (i.v.) | 33.5 µg/kg | Codeine Phosphate | 352 µg/kg (i.v.) |

ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximum response.

Anti-Inflammatory Activity of Reference NSAIDs

| Assay | Animal Model | Reference Compound | Route of Administration | ED50 (mg/kg) |

| Carrageenan-Induced Paw Edema | Rat | Indomethacin | Oral (p.o.) | 10 |

| Carrageenan-Induced Paw Edema | Rat | Naproxen | Oral (p.o.) | 15 |

Experimental Protocols

Analgesic Activity: Acetic Acid-Induced Writhing Test

This widely used model assesses the efficacy of peripherally acting analgesics by quantifying the reduction of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Workflow for Acetic Acid-Induced Writhing Test

Caption: Workflow of the acetic acid-induced writhing assay.

Methodology

-

Animals: Male or female mice (e.g., ICR strain, 20-25 g) or rats (e.g., Wistar or Sprague-Dawley, 150-200 g). Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

-

Housing: House animals in a temperature-controlled room with a 12-hour light/dark cycle, with free access to food and water. Food should be withdrawn a few hours before the experiment.

-

Groups:

-

Vehicle Control (e.g., saline, distilled water, or 0.5% carboxymethylcellulose)

-

Zomepirac Sodium (various doses)

-

Positive Control (e.g., Aspirin or Indomethacin)

-

-

Drug Preparation and Administration:

-

Zomepirac sodium salt can be dissolved in saline or distilled water. For oral administration, it can be suspended in a vehicle like 0.5% carboxymethylcellulose.

-

Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30 or 60 minutes) before the acetic acid injection.

-

-

Induction of Writhing:

-

Inject 0.6% to 1% acetic acid solution intraperitoneally. The volume is typically 10 mL/kg of body weight.

-

-

Observation:

-

Immediately after the acetic acid injection, place the animal in an individual observation chamber.

-

After a latency period of about 5 minutes, begin counting the number of writhes for a set period, typically 20 to 30 minutes. A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

-

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model of acute inflammation. The edema that develops in the rat paw after sub-plantar injection of carrageenan is measured to assess the anti-inflammatory activity of a compound.

Workflow for Carrageenan-Induced Paw Edema Assay

References

Application Notes and Protocols: Zomepirac Sodium Salt Solubility in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zomepirac (B1201015) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prostaglandin (B15479496) synthetase inhibitor.[1][2] It has demonstrated potent analgesic and anti-inflammatory properties by blocking the synthesis of prostaglandins (B1171923) through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5][6] Zomepirac sodium salt is the salt form of zomepirac, and due to its efficacy, it has been a compound of interest in pain and inflammation research.[5][6] Proper dissolution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound in research settings.

Data Presentation: Solubility of this compound

The solubility of this compound in various solvents is a key parameter for the preparation of stock solutions for in vitro and in vivo studies.

| Solvent | Concentration | Molarity | Notes |

| DMSO | 100 mg/mL | 318.77 mM | Sonication or ultrasonic assistance is recommended for dissolution. [2][7][8] |

| H₂O | 5 mg/mL | 15.94 mM | Sonication is recommended.[2][7][8] |

It is important to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect the solubility of the compound.[7]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO